molecular formula C16H24N2O5S B2604588 N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899740-00-2

N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2604588
CAS No.: 899740-00-2
M. Wt: 356.44
InChI Key: MVDDOMAIGJKWBJ-UHFFFAOYSA-N
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Description

N-{2-[Butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound designed for research applications. It features a 1,3-benzodioxole core, a structure known for its diverse biological activities and presence in various pharmacologically active molecules . This core is linked to a sulfamoylethyl carboxamide moiety with specific N-alkyl substitutions. Compounds within this chemical class have demonstrated significant potential in biochemical and pharmacological research. Specifically, structurally related benzodioxole-carboxamide derivatives have been identified as potent inhibitors of the α-amylase enzyme in vitro, suggesting relevance for metabolic disorder studies . Furthermore, the 1,3-benzodioxole scaffold has been leveraged in computer-aided drug discovery to develop novel agonists for plant hormone receptors, demonstrating its utility in agricultural chemical research . The inclusion of the sulfamoyl group is a strategic modification that can enhance the molecule's physicochemical properties, such as solubility and bioavailability, making it a valuable intermediate or candidate for further structure-activity relationship (SAR) studies in medicinal and agrochemical discovery . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-5-9-18(4-2)24(20,21)10-8-17-16(19)13-6-7-14-15(11-13)23-12-22-14/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDDOMAIGJKWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ringCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Biological Activity

N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉N₃O₄S

This compound belongs to a class of benzodioxole derivatives, which are known for various biological activities. The synthesis typically involves multi-step organic reactions that introduce the sulfamoyl and carboxamide functional groups to the benzodioxole framework.

Antimicrobial Properties

Research indicates that benzodioxole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, including Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often range from 250 to 7.81 µg/ml, suggesting effective antimicrobial potential.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfamoyl group may interfere with bacterial folate synthesis pathways, a common target for sulfonamide antibiotics.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Antimicrobial Activity : A study on benzoxazole derivatives demonstrated their efficacy against various pathogens, indicating that modifications to the benzodioxole structure could enhance antimicrobial properties .
  • Pharmacological Studies : A comparative analysis of different benzodioxole derivatives revealed that structural variations significantly influence their biological activity. For example, modifications in the alkyl chain length or the presence of additional functional groups can enhance potency against specific microbial strains.
  • Toxicological Assessments : Safety profiles of related compounds have been evaluated, showing that while some derivatives exhibit low toxicity levels, others may pose risks upon exposure . This highlights the need for thorough toxicological evaluations for new derivatives like this compound.

Data Summary Table

Parameter Value/Description
Chemical Structure This compound
Molecular Formula C₁₅H₁₉N₃O₄S
Antimicrobial Activity Effective against Gram-positive/negative bacteria and fungi
MIC Range 250 - 7.81 µg/ml
Mechanism of Action Inhibition of folate synthesis (hypothesized)

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with derivatives reported in recent synthetic studies. Below is a comparative analysis based on substituent effects, synthesis, and spectroscopic

Key Observations

Structural Differences: The target compound features a sulfamoyl ethyl side chain, whereas analogs 5bd and 5bb incorporate thiazole rings with acetyl/nitro and hydroxyl groups. Thiazole derivatives are known for their bioactivity in antimicrobial and anticancer contexts, while sulfamoyl groups may enhance solubility or target sulfonamide-binding enzymes .

Synthetic Routes: 5bd and 5bb were synthesized via catalyst-free Hantzsch cyclization, a method favoring regioselective thiazole formation.

Spectroscopic Data :

  • 5bd exhibited FTIR peaks at 1668 cm⁻¹ (amide C=O) and 1768 cm⁻¹ (ester C=O), with ¹H-NMR signals for aromatic protons (δ 6.79–7.94) and a benzodioxole methylene (δ 5.98). The target compound would likely show similar amide and sulfonamide IR peaks but distinct NMR patterns due to the absence of a thiazole ring .

Tautomerism: Both 5bd and 5bb exist as tautomeric mixtures (enol and keto forms), influencing their reactivity and stability.

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